molecular formula C9H13N5 B15201029 3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine

3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine

Cat. No.: B15201029
M. Wt: 191.23 g/mol
InChI Key: XABFKDQSDWJYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,5’-Trimethyl-1’H-[1,3’-bipyrazol]-4’-amine is a heterocyclic compound that belongs to the class of bipyrazoles This compound is characterized by the presence of two pyrazole rings connected through a single nitrogen atom, with three methyl groups attached to the pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,5’-Trimethyl-1’H-[1,3’-bipyrazol]-4’-amine typically involves the condensation of appropriate pyrazole derivatives. One common method includes the reaction of 3,5-dimethylpyrazole with hydrazine hydrate under reflux conditions, followed by cyclization to form the bipyrazole core. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as column chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,5,5’-Trimethyl-1’H-[1,3’-bipyrazol]-4’-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5,5’-Trimethyl-1’H-[1,3’-bipyrazol]-4’-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,5’-Trimethyl-1’H-[1,3’-bipyrazol]-4’-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,5,5’-Trimethyl-1’H-[1,3’-bipyrazol]-4’-amine is unique due to its specific substitution pattern and the presence of three methyl groups, which confer distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1H-pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-5-4-6(2)14(13-5)9-8(10)7(3)11-12-9/h4H,10H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABFKDQSDWJYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NNC(=C2N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.